
1,1-Dicyclopentylhexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dicyclopentylhexadecane is an organic compound with the molecular formula C26H50. It is characterized by the presence of two cyclopentyl groups attached to a hexadecane backbone. This compound is a member of the cycloalkane family, which consists of hydrocarbons containing carbon atoms arranged in a ring structure. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications .
Méthodes De Préparation
The synthesis of 1,1-Dicyclopentylhexadecane typically involves the reaction of cyclopentylmagnesium bromide with hexadecyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization to obtain a high-purity compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
1,1-Dicyclopentylhexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,1-Dicyclopentylhexadecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and function. Additionally, it may interact with specific proteins, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,1-Dicyclopentylhexadecane can be compared with other cycloalkanes such as cyclopentane, cyclohexane, and cyclooctane. While these compounds share similar ring structures, this compound is unique due to its longer carbon chain and the presence of two cyclopentyl groups. This structural difference imparts distinct physical and chemical properties, making it a valuable compound for specialized applications .
Similar compounds include:
- Cyclopentane (C5H10)
- Cyclohexane (C6H12)
- Cyclooctane (C8H16)
These compounds differ in their ring size and the number of carbon atoms, which influence their reactivity and stability .
Propriétés
Numéro CAS |
55401-76-8 |
|---|---|
Formule moléculaire |
C26H50 |
Poids moléculaire |
362.7 g/mol |
Nom IUPAC |
1-cyclopentylhexadecylcyclopentane |
InChI |
InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-26(24-19-15-16-20-24)25-21-17-18-22-25/h24-26H,2-23H2,1H3 |
Clé InChI |
CUGOOMPOAPXGEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(C1CCCC1)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


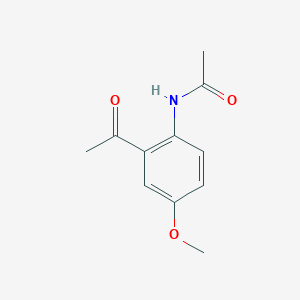
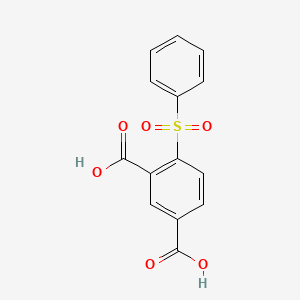
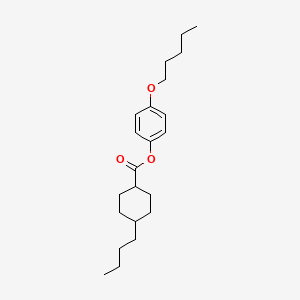

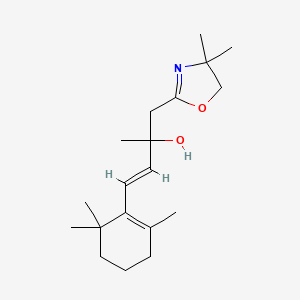

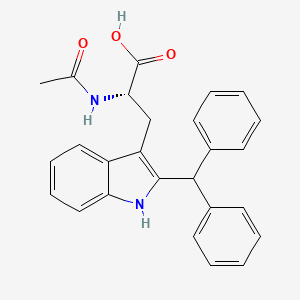


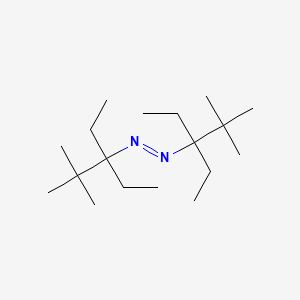


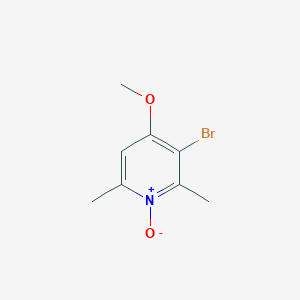
![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)
